molecular formula C10H19Cl2N3O B13500660 N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride

N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride

Cat. No.: B13500660
M. Wt: 268.18 g/mol
InChI Key: MCTUHIYGXCACLB-UHFFFAOYSA-N
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Description

N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with methoxypropan-2-yl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride typically involves multiple steps. The starting materials are often commercially available chemicals, and the synthesis may include reactions such as alkylation, reduction, and substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methoxypropan-2-yl)piperazine dihydrochloride
  • 1-(2-methoxy-1-methylethyl)piperazine dihydrochloride

Uniqueness

N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19Cl2N3O

Molecular Weight

268.18 g/mol

IUPAC Name

5-N-(1-methoxypropan-2-yl)-5-N-methylpyridine-2,5-diamine;dihydrochloride

InChI

InChI=1S/C10H17N3O.2ClH/c1-8(7-14-3)13(2)9-4-5-10(11)12-6-9;;/h4-6,8H,7H2,1-3H3,(H2,11,12);2*1H

InChI Key

MCTUHIYGXCACLB-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N(C)C1=CN=C(C=C1)N.Cl.Cl

Origin of Product

United States

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